molecular formula C9H13NO3S2 B7583760 N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide

N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide

Cat. No. B7583760
M. Wt: 247.3 g/mol
InChI Key: JMPYCARINGSSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide, also known as MMTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MMTP is a synthetic opioid compound that has been found to have unique properties that make it an attractive option for use in laboratory experiments.

Mechanism of Action

N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide acts on the opioid receptors in the brain, which are responsible for the regulation of pain and reward. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the opioid receptors leads to a reduction in pain perception and an increase in feelings of pleasure and reward.
Biochemical and Physiological Effects:
N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain perception and induce feelings of pleasure and reward. It has also been found to have sedative effects, which can lead to drowsiness and reduced alertness. N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide has been shown to have a long duration of action, which can make it useful for studying the long-term effects of opioids.

Advantages and Limitations for Lab Experiments

N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide has a number of advantages for use in laboratory experiments. It has a high affinity for opioid receptors, which makes it useful for studying the effects of opioids on the brain. It also has a long duration of action, which can make it useful for studying the long-term effects of opioids. However, N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide also has some limitations. It is a synthetic compound, which can make it difficult to study the effects of natural opioids. It also has a high potential for abuse, which can make it difficult to use in certain laboratory settings.

Future Directions

There are a number of future directions for research on N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide. One area of research could be the development of new synthetic opioids that have similar properties to N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide but with fewer side effects. Another area of research could be the study of the long-term effects of N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide on the brain and body. Finally, research could be done to explore the potential use of N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide in the treatment of pain and addiction.
Conclusion:
In conclusion, N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide is a synthetic opioid compound that has been extensively studied for its potential use in scientific research. It has a high affinity for opioid receptors, a long duration of action, and unique properties that make it an attractive option for use in laboratory experiments. While it has some limitations, there are a number of future directions for research on N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide that could lead to new discoveries in the field of opioid research.

Synthesis Methods

N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide is synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-thiophen-3-ylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-methyl-N-methylsulfonylamine to form the final product, N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide. The synthesis method of N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide is complex and requires a high level of expertise in organic chemistry.

Scientific Research Applications

N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide has been extensively studied for its potential use in scientific research. It has been found to have unique properties that make it an attractive option for use in laboratory experiments. N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide has been shown to have a high affinity for opioid receptors, which are important targets for the treatment of pain and addiction. It has also been found to have a long duration of action, which makes it useful for studying the long-term effects of opioids.

properties

IUPAC Name

N-methyl-N-methylsulfonyl-3-thiophen-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S2/c1-10(15(2,12)13)9(11)4-3-8-5-6-14-7-8/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPYCARINGSSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC1=CSC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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